5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-hydroxyethylidene-2,4,6-pyrimidinetrione, is a heterocyclic compound with potential therapeutic applications. It is a derivative of pyrimidine and is composed of a five-membered ring of two nitrogen atoms and three carbon atoms. 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in the treatment of a wide range of diseases, including cancer and inflammation.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Barbituric acid serves as a fundamental building block for designing various drugs. Its derivatives exhibit a wide range of biological activities, including:
- Antibacterial : Some pyrimidine-based compounds derived from barbituric acid have shown antibacterial properties .
- Antifungal : Certain derivatives exhibit antifungal activity .
- Anticancer : Researchers explore pyrimidine analogs for their potential in cancer treatment .
- Antiviral : Barbituric acid derivatives may have antiviral effects .
- Antidiabetic : The compound’s structural variations could contribute to antidiabetic agents .
- Antioxidant : Some pyrimidine derivatives show antioxidant properties .
Green Chemistry and Sustainable Synthesis
Researchers continue to explore novel synthetic routes using barbituric acid derivatives. These reactions often occur under mild conditions and exhibit good substrate availability.
properties
IUPAC Name |
5-acetyl-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOWAZAFHURGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
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